Cas no 1342527-03-0 (Benzeneacetic acid, α-(acetylamino)-3-fluoro-)

Benzeneacetic acid, α-(acetylamino)-3-fluoro- is a versatile organic compound with distinct advantages in synthetic chemistry. Its structural features, including a fluorinated aromatic ring and an acetylamino substituent, facilitate various transformations. This compound exhibits high purity and is suitable for a wide range of applications, including the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
Benzeneacetic acid, α-(acetylamino)-3-fluoro- structure
1342527-03-0 structure
Product name:Benzeneacetic acid, α-(acetylamino)-3-fluoro-
CAS No:1342527-03-0
MF:C10H10FNO3
MW:211.189706325531
CID:5874357
PubChem ID:63702149

Benzeneacetic acid, α-(acetylamino)-3-fluoro- Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetic acid, α-(acetylamino)-3-fluoro-
    • 2-Acetamido-2-(3-fluorophenyl)acetic acid
    • EN300-5422525
    • AKOS013013201
    • 1342527-03-0
    • CS-0344604
    • Inchi: 1S/C10H10FNO3/c1-6(13)12-9(10(14)15)7-3-2-4-8(11)5-7/h2-5,9H,1H3,(H,12,13)(H,14,15)
    • InChI Key: YZRAENDOAWVTFT-UHFFFAOYSA-N
    • SMILES: C(C1C=CC=C(F)C=1)(C(=O)O)NC(=O)C

Computed Properties

  • Exact Mass: 211.06447134g/mol
  • Monoisotopic Mass: 211.06447134g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 257
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 66.4Ų

Experimental Properties

  • Density: 1.313±0.06 g/cm3(Predicted)
  • Boiling Point: 435.6±40.0 °C(Predicted)
  • pka: 3.05±0.10(Predicted)

Benzeneacetic acid, α-(acetylamino)-3-fluoro- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-5422525-0.1g
2-acetamido-2-(3-fluorophenyl)acetic acid
1342527-03-0 95.0%
0.1g
$476.0 2025-03-15
Enamine
EN300-5422525-1.0g
2-acetamido-2-(3-fluorophenyl)acetic acid
1342527-03-0 95.0%
1.0g
$541.0 2025-03-15
Enamine
EN300-5422525-2.5g
2-acetamido-2-(3-fluorophenyl)acetic acid
1342527-03-0 95.0%
2.5g
$1063.0 2025-03-15
Enamine
EN300-5422525-0.25g
2-acetamido-2-(3-fluorophenyl)acetic acid
1342527-03-0 95.0%
0.25g
$498.0 2025-03-15
Enamine
EN300-5422525-0.5g
2-acetamido-2-(3-fluorophenyl)acetic acid
1342527-03-0 95.0%
0.5g
$520.0 2025-03-15
Enamine
EN300-5422525-5.0g
2-acetamido-2-(3-fluorophenyl)acetic acid
1342527-03-0 95.0%
5.0g
$1572.0 2025-03-15
Enamine
EN300-5422525-10.0g
2-acetamido-2-(3-fluorophenyl)acetic acid
1342527-03-0 95.0%
10.0g
$2331.0 2025-03-15
Enamine
EN300-5422525-0.05g
2-acetamido-2-(3-fluorophenyl)acetic acid
1342527-03-0 95.0%
0.05g
$455.0 2025-03-15

Benzeneacetic acid, α-(acetylamino)-3-fluoro- Related Literature

Additional information on Benzeneacetic acid, α-(acetylamino)-3-fluoro-

Introduction to Benzeneacetic acid, α-(acetylamino)-3-fluoro- (CAS No. 1342527-03-0)

Benzeneacetic acid, α-(acetylamino)-3-fluoro- (CAS No. 1342527-03-0) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique structural and chemical properties, plays a crucial role in the development of novel therapeutic agents and biochemical studies. The presence of both fluoro and acetylamino functional groups makes it a versatile intermediate in synthetic chemistry, enabling the creation of more complex molecules with potential biological activity.

The structure of Benzeneacetic acid, α-(acetylamino)-3-fluoro- consists of a benzene ring substituted with an acetylamino group at the α-position and a fluoro atom at the 3-position. This arrangement imparts distinct electronic and steric properties to the molecule, influencing its reactivity and interaction with biological targets. The fluoro group, in particular, is well-known for its ability to modulate metabolic pathways and enhance binding affinity in drug molecules, making it a valuable component in medicinal chemistry.

Recent advancements in the field of drug discovery have highlighted the importance of fluorinated compounds in developing more effective and selective therapeutic agents. Studies have demonstrated that the introduction of fluorine atoms can lead to improved pharmacokinetic properties, such as increased bioavailability and reduced metabolic degradation. In particular, Benzeneacetic acid, α-(acetylamino)-3-fluoro- has been explored as a key intermediate in synthesizing fluorinated analogs of existing drugs, aiming to enhance their efficacy and reduce side effects.

In the realm of biochemical research, Benzeneacetic acid, α-(acetylamino)-3-fluoro- has been utilized in various experimental setups to investigate enzyme inhibition and receptor binding mechanisms. Its unique chemical profile allows researchers to probe interactions with specific biological targets, providing insights into potential therapeutic applications. For instance, studies have shown that derivatives of this compound exhibit inhibitory effects on certain enzymes implicated in inflammatory pathways, suggesting their potential use in treating chronic inflammatory diseases.

The synthesis of Benzeneacetic acid, α-(acetylamino)-3-fluoro- involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and fluorination techniques, are often employed to achieve high yields and purity. The synthetic pathways developed for this compound serve as valuable tools for researchers aiming to explore fluorinated heterocycles and other complex molecular architectures.

One of the most compelling aspects of Benzeneacetic acid, α-(acetylamino)-3-fluoro-, is its role as a building block for more complex pharmacophores. By modifying its structure through further functionalization or derivatization, chemists can generate libraries of compounds with tailored biological activities. This approach is particularly useful in high-throughput screening campaigns aimed at identifying novel drug candidates. The flexibility offered by this intermediate allows for rapid exploration of structural space, accelerating the drug discovery process.

From a pharmacological perspective, the compound has shown promise in preclinical studies as a precursor for drugs targeting neurological disorders. The combination of an acetylamino group and a fluoro substituent can influence blood-brain barrier penetration and receptor binding affinity, making it an attractive candidate for central nervous system (CNS) therapies. Ongoing research is focused on optimizing its pharmacological profile to develop more effective treatments for conditions such as Alzheimer's disease and Parkinson's disease.

The environmental impact of using Benzeneacetic acid, α-(acetylamino)-3-fluoro- is also a subject of interest among researchers. Efforts are being made to develop greener synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. Sustainable practices, such as solvent recovery systems and catalytic processes that promote atom economy, are being integrated into the production protocols for this compound. These initiatives align with broader efforts to promote green chemistry principles in pharmaceutical manufacturing.

In conclusion, Benzeneacetic acid, α-(acetylamino)-3-fluoro- (CAS No. 1342527-03-0) represents a significant advancement in both synthetic chemistry and pharmaceutical research. Its unique structural features make it a valuable intermediate for developing novel therapeutic agents with enhanced biological activity. As research continues to uncover new applications for this compound, its importance in addressing global health challenges is likely to grow further.

Recommend Articles

Recommended suppliers
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.